Field: Chemistry
Application Summary: Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications.
Methods of Application: The sensing applications can be homogeneous assays or heterogeneous detection.
Field: Materials Science
Application Summary: Boronic acids are used in the creation of efficient photodiodes using a variety of interface layers such as organics, insulators, polymers, and metal oxides.
Methods of Application: Novel ligands and their ruthenium (II) complexes were designed, synthesized, and elucidated by using 1 H NMR, FT-IR,
Field: Organic Chemistry
Application Summary: Borinic acids and their chelate derivatives are used in cross-coupling reactions.
Methods of Application: The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand.
Application Summary: Borinic acids are used in catalysis.
Methods of Application: Borinic acids are used as catalysts due to their enhanced Lewis acidity in comparison to boronic acids.
Results or Outcomes: Borinic acids have shown potential in various catalytic applications, including the interference in signaling pathways and enzyme inhibition.
Field: Medicinal Chemistry
Application Summary: Borinic acids have applications in medicinal chemistry.
Methods of Application: Borinic acids have been used for their bioactive properties.
Results or Outcomes: Borinic acids have been used as bioactive compounds.
Application Summary: Borinic acids are used in the creation of polymer or optoelectronics materials.
Methods of Application: Borinic acids are used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin.
Results or Outcomes: Borinic acids have been used to create efficient materials for various applications.
Application Summary: Boronic acids are used in the creation of efficient photodiodes using a variety of interface layers.
Methods of Application: Novel ligands and their ruthenium (II) complexes were designed, synthesized, and elucidated by using 1 H NMR, FT-IR, UV-Vis, and mass spectroscopic (LC–MS) methods.
Results or Outcomes: The fabricated Schottky type photodiodes with ligands and their ruthenium (II) complex interlayers can be employed and improved for optoelectronic applications.
Application Summary: Boronic acids are used in the synthesis of 4-fluoropyrazole derivatives.
Methods of Application: 4-Fluoropyrazole systems may be prepared by a single, sequential telescoped two-step continuous gas/liquid–liquid/liquid flow process from diketone, fluorine gas and hydrazine starting materials.
Results or Outcomes: The synthesis of 4-fluoropyrazole derivatives has been achieved.
(4,4-Difluorocyclohex-1-en-1-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a cyclohexene ring that has two fluorine substituents at the 4-position. This unique structure imparts distinctive chemical properties and potential reactivity, making it an interesting candidate for various chemical applications, particularly in organic synthesis and medicinal chemistry.
The chemical reactivity of (4,4-Difluorocyclohex-1-en-1-yl)boronic acid is primarily influenced by its boronic acid moiety, which can participate in several types of reactions:
The synthesis of (4,4-Difluorocyclohex-1-en-1-yl)boronic acid typically involves several steps:
These synthetic routes can be optimized based on available starting materials and desired yields.
(4,4-Difluorocyclohex-1-en-1-yl)boronic acid has potential applications in various fields:
Interaction studies involving (4,4-Difluorocyclohex-1-en-1-yl)boronic acid are essential for understanding its biological mechanisms and potential therapeutic effects. These studies could include:
Such studies would help establish a clearer understanding of its practical applications and therapeutic potential.
Several compounds share structural similarities with (4,4-Difluorocyclohex-1-en-1-yl)boronic acid. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Fluorophenylboronic Acid | Aromatic ring with a boronic acid group | Known for high reactivity in cross-coupling reactions |
| 3,5-Difluorophenylboronic Acid | Aromatic ring with two fluorine substituents | Exhibits unique electronic properties affecting reactivity |
| 2-(Difluoromethyl)phenylboronic Acid | Difluoromethyl group on an aromatic ring | Potentially useful in medicinal chemistry applications |
| 3-(Trifluoromethyl)phenylboronic Acid | Trifluoromethyl group enhancing lipophilicity | Increased potency against certain biological targets |
The uniqueness of (4,4-Difluorocyclohex-1-en-1-yl)boronic acid lies in its cyclohexene structure combined with difluorination, which may result in distinct steric and electronic properties compared to these similar compounds. Further research is needed to explore these differences and their implications for chemical reactivity and biological activity.